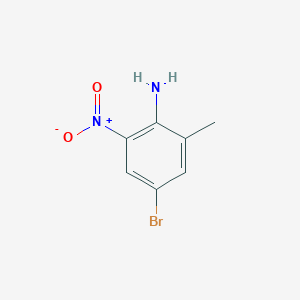

4-Bromo-2-methyl-6-nitroaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335036 | |

| Record name | 4-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77811-44-0 | |

| Record name | 4-Bromo-2-methyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77811-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Bromo 2 Methyl 6 Nitroaniline

Regioselective Synthesis Strategies and Mechanisms

Regioselectivity is the cornerstone of synthesizing 4-Bromo-2-methyl-6-nitroaniline. The electronic properties of the amino, methyl, and nitro groups dictate the position of subsequent electrophilic substitutions on the benzene (B151609) ring. The amino group is a powerful activating ortho-, para-director, the methyl group is a less potent activating ortho-, para-director, and the nitro group is a deactivating meta-director. The strategic interplay of these groups is essential for a successful synthesis.

Multi-step Organic Reactions from Precursor Compounds (e.g., Aniline (B41778) Derivatives, Nitrobenzene)

The synthesis of this compound typically begins with simpler, commercially available aniline or nitrobenzene (B124822) derivatives. A common and logical precursor for the final bromination step is 2-methyl-6-nitroaniline (B18888).

One potential multi-step pathway starts with 2-methylaniline (o-toluidine).

Protection of the Amine Group: The highly activating amino group is first protected, often via acetylation with acetic anhydride, to form N-(2-methylphenyl)acetamide. google.com This prevents unwanted side reactions and moderates the directing effect.

Nitration: The acetylated compound is then nitrated. The acetamido group directs incoming electrophiles to the para position. Therefore, nitration with a mixture of nitric acid and sulfuric acid yields N-(2-methyl-4-nitrophenyl)acetamide.

Deprotection: The acetyl group is then removed by hydrolysis (e.g., with aqueous hydrochloric acid) to yield 2-methyl-4-nitroaniline. prepchem.com

Isomer Separation/Alternative Route: It is important to note that direct nitration of o-toluidine (B26562) can lead to a mixture of isomers, including 2-methyl-6-nitroaniline. researchgate.net Synthesizing the pure 2-methyl-6-nitroaniline precursor is a critical step.

An alternative and more direct route involves the selective bromination of 2-methyl-6-nitroaniline, which leverages the convergent directing effects of the existing substituents.

Table 1: Overview of a Potential Synthetic Pathway

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Methylaniline | Acetic Anhydride | N-(2-methylphenyl)acetamide | Protect the highly reactive amino group. google.com |

| 2 | N-(2-methylphenyl)acetamide | HNO₃, H₂SO₄ | N-(2-methyl-6-nitrophenyl)acetamide | Introduce the nitro group at the desired position. |

| 3 | N-(2-methyl-6-nitrophenyl)acetamide | HCl, H₂O, heat | 2-Methyl-6-nitroaniline | Deprotect the amino group. |

| 4 | 2-Methyl-6-nitroaniline | Br₂, Acetic Acid | This compound | Introduce the bromo group regioselectively. |

Selective Bromination Techniques

The final and key step in the most efficient synthesis is the selective bromination of 2-methyl-6-nitroaniline. The regioselectivity of this step is governed by the combined directing effects of the substituents already on the ring.

The amino group (-NH₂) at position 1 is a strong ortho-, para-director.

The methyl group (-CH₃) at position 2 is a weak ortho-, para-director.

The nitro group (-NO₂) at position 6 is a meta-director.

All three groups direct the incoming electrophile (bromine) to the C4 position. The amino and methyl groups direct para to themselves, and the nitro group directs meta to itself, all pointing to the same carbon atom. This convergence results in a highly regioselective bromination at the C4 position.

A standard method for this transformation is the use of bromine in a solvent like glacial acetic acid. mdpi.com Another common brominating agent used for anilines is N-Bromosuccinimide (NBS), which can offer milder reaction conditions. google.com For example, the bromination of 4-methyl-2-nitroaniline (B134579) to produce 2-bromo-4-methyl-6-nitroaniline (B1272924) proceeds with a 98% yield using bromine in acetic acid, demonstrating the efficiency of this type of reaction.

Nitration and Methylation Procedures

In the context of synthesizing this compound, methylation is typically not performed on the aniline ring directly. Instead, the synthesis starts from a methylated precursor such as 2-methylaniline (o-toluidine). sigmaaldrich.comtcichemicals.com

Nitration is a critical step for introducing the nitro group onto the aromatic ring. This is almost universally achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). learncbse.in The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

When synthesizing precursors, the timing of the nitration step is crucial for achieving the correct isomer. For instance, direct nitration of aniline can produce a mixture of ortho, meta, and para products because the highly acidic conditions can protonate the amino group to form the anilinium ion, which is a meta-director. learncbse.in This is why protecting the amino group as an acetamide (B32628) is a common strategy to ensure ortho- and para-direction and avoid the formation of meta-isomers. google.com

Novel Catalytic Systems in this compound Synthesis

While classic electrophilic substitution reactions are effective, modern organic synthesis increasingly employs novel catalytic systems to improve efficiency, yield, and environmental footprint.

Transition Metal-Catalyzed Coupling Reactions for Aniline Derivatives

Transition metal catalysis has become a fundamental tool in modern synthetic organic chemistry for forming carbon-nitrogen (C-N) and carbon-halogen (C-X) bonds, which are the key linkages in this compound. acs.org

Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of complex aniline derivatives. bath.ac.ukbeilstein-journals.org For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and could theoretically be used to construct the aniline core. Similarly, copper-catalyzed Ullmann-type reactions can be employed for C-N or C-Br bond formation. beilstein-journals.org

While direct application to the total synthesis of this compound is not widely reported in the literature, these catalytic methods could be envisioned in alternative, hypothetical synthetic routes. For instance, one could imagine a strategy involving the late-stage bromination or amination of a pre-functionalized ring using a palladium or copper catalyst. These methods are especially valuable for creating diverse libraries of substituted anilines for research and development. chemrevlett.comchemrevlett.com

Table 2: Transition Metals in Aniline Derivative Synthesis

| Metal Catalyst | Type of Reaction | Bond Formed | Relevance |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig, C-H Functionalization | C-N, C-C | Enables synthesis of complex anilines from aryl halides and amines. acs.orgbath.ac.ukbeilstein-journals.org |

| Copper (Cu) | Ullmann Condensation, A³-Coupling | C-N, C-O, C-S | Classic and modern methods for cross-coupling reactions involving anilines. beilstein-journals.orgchemrevlett.com |

| Iron (Fe) | Aniline-Aldehyde-Alkyne Coupling | C-C, C-N | Used in multicomponent reactions to build complex quinoline (B57606) structures from anilines. chemrevlett.comchemrevlett.com |

| Rhodium (Rh) | C-H Functionalization | C-C | Provides regioselective methods for derivatizing the aniline core. bath.ac.uk |

Organocatalysis in Functionalization Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. uni-giessen.de This approach often provides milder reaction conditions and avoids the toxicity associated with heavy metals. uni-giessen.de While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to key steps in its synthesis, such as the functionalization of aniline derivatives. beilstein-journals.orgnih.gov

For instance, organocatalysts like thiourea (B124793) derivatives and Cinchona alkaloids have proven effective in a variety of transformations. mdpi.com Thiourea-based catalysts can activate substrates through hydrogen bonding, while Cinchona alkaloids can act as bifunctional catalysts, utilizing both a basic nitrogen atom and a hydroxyl group to activate nucleophiles and electrophiles, respectively. mdpi.com These catalytic strategies could potentially be adapted for the selective bromination and nitration of 2-methylaniline, the precursor to this compound. The development of such organocatalytic routes would represent a significant step towards a more environmentally benign synthesis.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is a central theme in the modern synthesis of this compound, aiming to reduce the environmental impact of chemical processes.

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Research has demonstrated the feasibility of conducting reactions under solvent-free conditions for the synthesis of related aniline derivatives. nih.govrsc.org For example, the synthesis of 2-anilino nicotinic acid derivatives has been successfully achieved by heating the reactants without any solvent, resulting in high yields and short reaction times. nih.gov This approach not only simplifies the work-up procedure but also minimizes solvent waste.

Where solvents are necessary, the focus is on using more environmentally friendly alternatives. For instance, in the synthesis of N-(p-toluene) ethyl carbamate, a precursor to a related nitroaniline, 1,4-dioxane (B91453) was used as the reaction solvent. patsnap.com While not perfectly "green," the exploration of various solvents is a step towards identifying less hazardous options. The choice of solvent can significantly impact the reaction's efficiency and environmental footprint.

| Reaction Type | Solvent Condition | Key Advantages | Reference |

|---|---|---|---|

| Synthesis of 2-anilino nicotinic acids | Solvent-free | High yield, short reaction time, operational simplicity | nih.gov |

| Synthesis of aniline-based triarylmethanes | Solvent-free (for most substrates) | Metal-free, good to excellent yields | rsc.org |

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric in green chemistry. Traditional nitration reactions, often employing a mixture of nitric and sulfuric acids, can generate significant amounts of acidic waste. cerritos.edu The nitration of toluene, a related process, produces ortho and para isomers, and if not carefully controlled, can lead to dinitration and trinitration, reducing the atom economy for the desired mononitro product. cerritos.eduyoutube.comthemasterchemistry.com

Modern approaches focus on improving the selectivity of these reactions to maximize the yield of the target molecule and minimize byproducts. For the synthesis of 4-bromo-2-nitroaniline (B116644), an alternative to using elemental bromine, which has low bromine utilization efficiency and poses operational hazards, is being explored. guidechem.com One innovative method utilizes potassium bromide and sodium chlorate (B79027) in the presence of sulfuric acid, which can improve bromine utilization and reduce waste. guidechem.com

Furthermore, strategies for recycling and reusing materials are being implemented. For example, a process for synthesizing 4-bromo-2-nitroaniline from wastewater, waste gas, and waste acid has been proposed, which would significantly reduce production costs and environmental pollution. guidechem.com

Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction control, heat management, and cost-effectiveness. The synthesis of 4-bromo-2-methylaniline (B145978), a related compound, highlights some of these considerations. A patented process involves the protection of the amine group of 2-methylaniline, followed by bromination and subsequent deprotection. google.com This multi-step process, while effective, requires careful optimization of each step for large-scale production to be economically viable.

Iii. Mechanistic Investigations of 4 Bromo 2 Methyl 6 Nitroaniline Reactivity

Reaction Pathways and Kinetics of 4-Bromo-2-methyl-6-nitroaniline

The reaction pathways of this compound are diverse, encompassing substitutions at the bromine-bearing carbon, reactions on the aromatic ring, and transformations of the functional groups.

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly influenced by the electronic effects of the other substituents on the ring. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of this reaction is highly dependent on the presence of electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the nitro group (NO2) is para to the bromine atom. This powerful electron-withdrawing group strongly activates the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The charge can be delocalized onto the oxygen atoms of the nitro group, which is a particularly stable configuration. libretexts.org

Conversely, the amino (NH2) and methyl (CH3) groups are electron-donating. The amino group, located ortho to the bromine, and the methyl group, located meta, would typically deactivate the ring towards nucleophilic attack. However, the activating effect of the para-nitro group is dominant, making the bromine site a viable position for substitution by strong nucleophiles. For instance, in the related compound 4-bromo-5-nitrophthalodinitrile, nucleophilic substitution of the bromine atom occurs readily. pleiades.online Reactions with nucleophiles like amines or alkoxides would be expected to proceed at the bromine-substituted carbon. thermofisher.comossila.com

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. In this compound, the ring is highly substituted, and the directing effects of the four groups must be considered.

Amino Group (-NH2): The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.com

Methyl Group (-CH3): The methyl group is a weakly activating and ortho-, para-directing group through an inductive effect. wikipedia.org

Bromo Group (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. msu.edu

Nitro Group (-NO2): The nitro group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing nature. wikipedia.orgmsu.edu

The positions on the ring available for substitution are C3 and C5. The directing effects on these positions are as follows:

Position C3: This position is ortho to the methyl group, meta to the amino group, para to the nitro group, and meta to the bromo group.

Position C5: This position is meta to the methyl group, para to the amino group, meta to the nitro group, and ortho to the bromo group.

The powerful ortho-, para-directing influence of the amino group would strongly favor substitution at position C5. However, the entire ring is significantly deactivated by the potent nitro group and, to a lesser extent, the bromine atom. msu.edu Furthermore, aniline (B41778) itself can fail to undergo certain electrophilic substitutions like the Friedel-Crafts reaction because the basic amino group coordinates with the Lewis acid catalyst, adding a positive charge and deactivating the ring. byjus.com Given the combined deactivating effects and potential for catalyst inhibition, electrophilic substitution on this compound would likely require harsh reaction conditions. wikipedia.org

The reduction of an aromatic nitro group to an amino group is a common and important transformation in organic synthesis. wikipedia.orgsci-hub.st This reaction can be achieved using a variety of reagents and methods. wikipedia.org For this compound, the nitro group can be selectively reduced to an amine, yielding 5-bromo-3-methyl-benzene-1,2-diamine.

Common methods for this reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgsci-hub.st It is often highly efficient and produces clean products.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.com The reaction typically proceeds in two stages: reduction in acidic medium followed by the addition of a base to neutralize the resulting ammonium (B1175870) salt and liberate the free amine. youtube.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used as a source of hydrogen in the presence of a catalyst. organic-chemistry.org

Other Reagents: Sodium hydrosulfite (Na2S2O4) or sodium sulfide (B99878) (Na2S) can also be employed for the reduction of nitro groups. wikipedia.org

The choice of reducing agent can be critical, especially when other reducible functional groups are present. In the case of this compound, the bromo-substituent is generally stable to many of these reducing conditions, allowing for the chemoselective reduction of the nitro group. organic-chemistry.org

The functional groups on this compound present possibilities for oxidation reactions, though these are generally less common than the reduction of the nitro group. The primary site for oxidation is the amino group. Aromatic amines can be oxidized by various reagents to form a range of products, including nitroso compounds, nitro compounds, or azo compounds. ossila.com For example, the amine group can be oxidized to an amine oxide. ossila.com However, controlling the oxidation to a specific product can be challenging due to the sensitivity of the starting material and the reactivity of the intermediate products. The presence of the electron-withdrawing nitro group and the halogen may influence the course of the oxidation.

Computational Chemistry and Theoretical Studies of this compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound. These studies provide insights into molecular structure, vibrational frequencies, and electronic properties that complement experimental data.

DFT calculations are widely used to predict the geometric parameters (bond lengths and angles) and vibrational spectra of molecules. nih.govresearchgate.net For aniline derivatives, methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) have shown good agreement with experimental data. nih.govglobalresearchonline.net

Molecular Structure: DFT calculations can determine the optimized, lowest-energy three-dimensional structure of this compound. Studies on similar molecules, such as various bromo-, chloro-, and nitro-substituted anilines, have successfully predicted their geometries. researchgate.netglobalresearchonline.net The calculations would reveal the precise bond lengths of C-C, C-N, C-Br, N-O, and C-H bonds, as well as the bond angles within the benzene ring and its substituents. For example, in a study of 2-bromo-6-chloro-4-fluoroaniline, DFT calculations provided detailed bond length and angle data that were compared to experimental values. researchgate.net

Vibrational Frequencies: The vibrational spectrum of a molecule is a unique fingerprint. DFT calculations can predict the frequencies of the normal modes of vibration, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.govniscpr.res.in The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.govglobalresearchonline.net

For this compound, DFT would predict the frequencies for key vibrational modes, including:

N-H stretching of the amino group

C-H stretching of the methyl group and the aromatic ring

Asymmetric and symmetric NO2 stretching of the nitro group

C-N, C-Br, and C-C stretching vibrations

Various bending and torsional modes

The table below shows typical experimental and calculated vibrational frequencies for functional groups found in related substituted anilines and aromatic compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3120 | researchgate.net |

| N-H Stretch (Amino Group) | 3300 - 3500 | nih.gov |

| C-H Stretch (Methyl Group) | 2850 - 3000 | nih.gov |

| NO₂ Asymmetric Stretch | 1500 - 1570 | nih.gov |

| NO₂ Symmetric Stretch | 1335 - 1385 | nih.gov |

| C-N Stretch | 1250 - 1360 | researchgate.net |

| C-Br Stretch | 500 - 650 | nih.gov |

These theoretical studies provide a fundamental understanding of the molecule's structural and electronic properties, which underpins its observed chemical reactivity. scispace.comtci-thaijo.org

HOMO-LUMO Analysis and Chemical Reactivity Descriptors

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical behavior, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) playing central roles. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the presence of both electron-donating (amino and methyl groups) and electron-withdrawing (nitro and bromo groups) substituents on the aniline ring creates a complex electronic environment. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the energies of the HOMO and LUMO, as well as other chemical reactivity descriptors.

While specific experimental or calculated values for this compound are not widely published, studies on analogous substituted nitroanilines provide valuable insights. For instance, research on similar molecules demonstrates that the introduction of substituents significantly alters the HOMO and LUMO energy levels and, consequently, the reactivity. The interplay of these groups in this compound is expected to result in a nuanced reactivity profile, influencing its susceptibility to electrophilic and nucleophilic attack.

The following table outlines key chemical reactivity descriptors that are typically derived from HOMO-LUMO analysis and their significance in understanding the reactivity of a molecule like this compound.

| Descriptor | Formula | Significance for this compound |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Represents the energy required to remove an electron. A lower value indicates a better electron donor. |

| Electron Affinity (A) | -ELUMO | Represents the energy released when an electron is added. A higher value indicates a better electron acceptor. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Potential (μ) | -(I + A) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity (ω) | μ2 / (2η) | Quantifies the electrophilic nature of a compound. |

This table presents the general framework for analyzing chemical reactivity. Specific calculated values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of this compound Interactions

To comprehend the behavior of this compound in a realistic chemical environment, such as in solution, molecular dynamics (MD) simulations are an invaluable tool. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and conformational changes.

For a molecule like this compound, MD simulations can elucidate several key aspects of its reactivity:

Solvation Effects: The arrangement of solvent molecules around the solute can significantly influence its reactivity. MD simulations can reveal the structure of the solvation shell and the nature of solute-solvent interactions, such as hydrogen bonding between the amino group and protic solvents.

Conformational Dynamics: The substituents on the aniline ring can rotate, leading to different conformations. MD simulations can explore the conformational landscape and identify the most stable geometries in a given environment, which in turn affects the accessibility of reactive sites.

Interaction with other Reactants: In a reaction mixture, MD simulations can model the approach and interaction of this compound with other molecules, providing insights into the initial steps of a chemical reaction.

Potential Energy Surface Mapping for Reaction Mechanisms

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES for a chemical reaction is crucial for understanding its mechanism, identifying transition states, and calculating activation energies.

For reactions involving this compound, PES mapping would involve calculating the energy of the system at various points along the reaction coordinate. This would allow for the identification of the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism.

Key features that can be determined from a PES map include:

Reactants and Products: These correspond to the energy minima on the PES.

Transition States: These are saddle points on the PES, representing the highest energy point along the reaction pathway. The structure of the transition state provides critical information about the mechanism.

Intermediates: These are local minima on the PES that are higher in energy than the reactants and products.

Activation Energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Although specific PES maps for reactions of this compound are not documented in publicly available research, the principles of PES mapping are fundamental to computational chemistry and would be a primary method for any in-depth mechanistic study of its reactions. For instance, understanding the nitration of an aniline derivative would involve mapping the PES for the electrophilic attack of the nitronium ion at different positions on the aromatic ring.

Spectroscopic Characterization and Elucidation of Reaction Intermediates

The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic chemistry. Spectroscopic techniques are instrumental in this endeavor, providing a window into the fleeting existence of these highly reactive molecules.

While the direct spectroscopic observation of intermediates in reactions of this compound is a challenging task due to their short lifetimes, various spectroscopic methods can be employed to infer their presence and structure. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be used to analyze the reaction mixture at different stages, providing clues about the species involved.

In-situ Spectroscopy for Reaction Monitoring

To capture the dynamics of a chemical reaction as it happens, in-situ spectroscopic techniques are employed. These methods allow for real-time monitoring of the concentrations of reactants, products, and, in some cases, intermediates, without the need for sampling and quenching the reaction.

For reactions involving this compound, in-situ spectroscopy could provide invaluable mechanistic data. For example:

In-situ FTIR Spectroscopy: This technique can monitor changes in the vibrational modes of the molecule, allowing for the tracking of functional group transformations during a reaction. The appearance and disappearance of specific IR bands can signal the formation and consumption of intermediates. Studies on aniline polymerization have successfully used in-situ FTIR to identify dimeric intermediates.

In-situ UV-Vis Spectroscopy: Changes in the electronic structure of the molecule during a reaction can be monitored by UV-Vis spectroscopy. The formation of colored intermediates, for instance, can be readily detected.

In-situ NMR Spectroscopy: This powerful technique can provide detailed structural information about the species present in a reaction mixture over time, offering a comprehensive view of the reaction progress.

The application of these in-situ methods to the study of this compound reactivity would undoubtedly lead to a more profound understanding of the intricate steps involved in its chemical transformations.

Iv. Advanced Spectroscopic and Structural Analysis of 4 Bromo 2 Methyl 6 Nitroaniline

X-ray Crystallography and Solid-State Structure Elucidation

High-quality single crystals are essential for accurate X-ray diffraction studies. The slow evaporation solution growth technique is a common and effective method for growing organic crystals. For instance, single crystals of 4-bromo-2-nitroaniline (B116644) have been successfully grown using ethanol (B145695) as a solvent. ripublication.com Similarly, the slow evaporation method at ambient temperature has been employed to grow crystals of N-methyl-4-nitroaniline from various solvents like tetrahydrofuran (B95107) (THF), dimethylsulfoxide (DMSO), and acetone (B3395972). ijsr.net The choice of solvent can significantly influence the crystal quality and morphology. In another example, transparent colorless single crystals of 4-bromoanilinium nitrate (B79036) were obtained by the slow evaporation of a methanol (B129727) solution at room temperature. nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For related bromo-nitroaniline compounds, Hirshfeld surface analysis has revealed the dominance of specific interactions. For example, in the crystal structure of 2-bromo-4-nitroaniline (B50497), intermolecular N-H···N and N-H···O hydrogen bonds are significant in stabilizing the structure. researchgate.net In 4-bromoanilinium nitrate, O⋯H/H⋯O interactions are the primary factor in the crystal packing, with significant contributions from H⋯Br/Br⋯H, C⋯H/H⋯C, and π-π stacking interactions. nih.gov Hirshfeld analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline showed that O⋯H and H⋯H contacts dominate the crystal packing. nih.gov These analyses provide a detailed picture of the forces that hold the crystal lattice together.

The following table summarizes the percentage contributions of various intermolecular contacts in 4-bromoanilinium nitrate, a structurally related compound, as determined by Hirshfeld surface analysis. nih.gov

| Intermolecular Contact | Percentage Contribution (%) |

| O⋯H/H⋯O | 51.4 |

| H⋯H | 15.5 |

| H⋯Br/Br⋯H | 10.3 |

| C⋯H/H⋯C | 9.2 |

| O⋯Br/Br⋯O | 4.1 |

| Br⋯Br | 2.7 |

| N⋯H/H⋯N | 1.7 |

| O⋯O | 1.6 |

| C⋯C | 1.5 |

| C⋯O/O⋯C | 0.8 |

| N⋯Br/Br⋯N | 0.4 |

| C⋯Br/Br⋯C | 0.4 |

| N⋯O/O⋯N | 0.3 |

| N⋯C/C⋯N | 0.1 |

The arrangement of molecules in a crystal is described by its space group. Crystals that crystallize in non-centrosymmetric space groups, meaning they lack a center of inversion, can exhibit second-order nonlinear optical (NLO) properties. These materials are of great interest for applications in photonics and optoelectronics.

Several related nitroaniline derivatives have been found to crystallize in non-centrosymmetric space groups, making them promising NLO materials. For example, 2-bromo-4-nitroaniline crystallizes in the orthorhombic space group Pna21, which is non-centrosymmetric. researchgate.netresearchgate.net Similarly, 4-chloro-2-nitroaniline (B28928) crystallizes in the non-centrosymmetric space group Pc. researchgate.net The presence of electron-donating (e.g., -NH2, -CH3) and electron-withdrawing (e.g., -NO2, -Br) groups in these molecules can lead to a large molecular hyperpolarizability, a prerequisite for significant NLO activity. ripublication.com

Vibrational Spectroscopy (FT-IR, FT-Raman) and Detailed Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment. By analyzing the vibrational modes, one can confirm the molecular structure and study intermolecular interactions.

The FT-IR and FT-Raman spectra of bromo-nitroaniline derivatives have been extensively studied. For instance, the FT-IR and FT-Raman spectra of 2,6-dibromo-4-nitroaniline (B165464) have been measured and the vibrational frequencies assigned based on density functional theory (DFT) calculations. nih.gov The characteristic vibrational bands of the amino (-NH2), nitro (-NO2), methyl (-CH3), and bromo (-Br) groups can be identified. In the case of 4-bromo 2-nitroaniline, a peak at 3472 cm⁻¹ in the IR spectrum is attributed to the NH2 group. ripublication.com

A detailed assignment of the vibrational modes of 4-Bromo-2-methyl-6-nitroaniline and related compounds can be complex due to the coupling of various vibrations. The following table provides a general range for characteristic vibrational frequencies of key functional groups found in such molecules.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Scissoring | 1590 - 1650 | |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Symmetric Stretching | 1300 - 1370 | |

| Methyl (-CH₃) | Asymmetric & Symmetric Stretching | 2850 - 3000 |

| Bending | 1375 - 1470 | |

| C-Br | Stretching | 500 - 650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Out-of-plane Bending | 690 - 900 | |

| Aromatic C=C | Stretching | 1400 - 1600 |

To aid in the assignment of experimental vibrational spectra, theoretical calculations are often performed. Density functional theory (DFT) is a powerful quantum chemical method used to calculate the optimized geometry and vibrational frequencies of molecules. The calculated frequencies are often scaled to improve agreement with experimental data.

Studies on related molecules like 2,6-dibromo-4-nitroaniline and 2-bromo-4-methylaniline (B145976) have shown that DFT calculations, particularly using the B3LYP functional with appropriate basis sets, provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov This correlation allows for a more confident and detailed assignment of the observed vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

For this compound, one would expect to see distinct signals for the two aromatic protons, the methyl protons, and the amino protons in the ¹H NMR spectrum. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the methyl group.

1H NMR and 13C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the chemical shifts are influenced by the electronic environment of the protons. The aromatic protons typically appear as distinct signals, and the methyl and amine protons also have characteristic shifts. For a related compound, 4-bromo-2-nitroaniline, the amine (NH₂) protons show a signal around 7.42 ppm. chegg.com The presence of the electron-withdrawing nitro group and the bromine atom, along with the electron-donating methyl and amino groups, creates a specific pattern of shielding and deshielding for the aromatic protons.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. Carbons bonded to the electronegative nitro and bromo groups are expected to be shifted downfield, while those near the methyl and amino groups would be shifted relatively upfield. For instance, in similar aniline (B41778) derivatives, the carbon atoms exhibit a wide range of chemical shifts reflecting the diverse electronic effects of the substituents. rsc.org

Detailed NMR Data for this compound:

| ¹H NMR | Chemical Shift (ppm) |

| Aromatic CH | Specific values not available in search results |

| Methyl (CH₃) | Specific values not available in search results |

| Amine (NH₂) | Specific values not available in search results |

| ¹³C NMR | Chemical Shift (ppm) |

| Aromatic C | Specific values not available in search results |

| Methyl C | Specific values not available in search results |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.nih.govmiamioh.edu

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular weight of this compound is 231.05 g/mol . nih.gov

Upon electron ionization, the molecule will form a molecular ion (M+), which can then undergo fragmentation. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation:

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by the elimination of other small molecules. The fragmentation of the methyl group could also occur.

Predicted Mass Spectrometry Data:

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]+ | 230/232 | Molecular ion |

| [M-NO₂]+ | 184/186 | Loss of a nitro group |

| [M-CH₃]+ | 215/217 | Loss of a methyl group |

UV-Visible Spectroscopy and Electronic Transitions.miamioh.eduuobasrah.edu.iq

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one.

The presence of the aromatic ring, the nitro group, and the amino group, all of which are chromophores, results in characteristic absorption bands. The spectrum is expected to show π → π* transitions, which are typically intense and occur at shorter wavelengths, and n → π* transitions, which are generally less intense and appear at longer wavelengths. uzh.chlibretexts.org The n → π* transitions are associated with the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen atom of the amino group. uzh.ch

The specific wavelengths of maximum absorbance (λmax) are influenced by the combination of the electron-withdrawing nitro group and the electron-donating amino and methyl groups, which can lead to charge-transfer absorptions. For comparison, a related compound, N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline, exhibits significant absorption in the UV region. researchgate.net

Expected UV-Visible Absorption Data:

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | Shorter wavelength region |

| n → π | Longer wavelength region |

V. Research Applications of 4 Bromo 2 Methyl 6 Nitroaniline and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

4-Bromo-2-methyl-6-nitroaniline is a crucial intermediate in the multi-step synthesis of more complex molecules. Its functional groups provide reactive sites for various chemical transformations, enabling the construction of intricate molecular architectures.

Historically, aniline (B41778) derivatives have been fundamental to the synthetic dye industry. This compound and related compounds are important intermediates in the production of certain azo dyes. rsc.orgresearchgate.net Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group), are a large and important class of colored organic compounds. primescholars.com The synthesis typically involves the diazotization of an aromatic amine, such as a derivative of this compound, followed by coupling with another aromatic compound. The specific substituents on the aromatic rings determine the color and properties of the resulting dye. For instance, the presence of a bromo group can influence the final color and lightfastness of the dye. nih.gov

A notable example of a dye synthesized from a related bromoaniline derivative is Tyrian purple (6,6′-dibromoindigo). nih.govmdpi.com While not directly synthesized from this compound, the synthetic routes to this historic dye often involve intermediates like 4-bromo-2-nitroaniline (B116644), highlighting the importance of brominated anilines in dye chemistry. nih.gov The synthesis of 2-cyano-4-nitro-6-bromoaniline, an important dyestuff intermediate, further illustrates the utility of such compounds in creating disperse dyes. google.com

The structural framework of this compound is a valuable scaffold for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). thermofisher.com Halogenated aromatic compounds are significant intermediates in the creation of bioactive substances. researchgate.net The presence of the bromine atom allows for various cross-coupling reactions, which are powerful tools in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Derivatives of this compound are utilized in the design and synthesis of potential therapeutic agents. thermofisher.comfishersci.at For example, research has been conducted on the synthesis of benzimidazole (B57391) derivatives from related compounds as potential inhibitors of protein kinase CK2, a target implicated in cancer. nih.govdntb.gov.ua

The synthesis of certain agrochemicals, such as pesticides and herbicides, also utilizes intermediates derived from halogenated anilines. nih.gov The specific structural features of this compound can be incorporated into the final agrochemical product to enhance its biological activity and selectivity. The bromo and nitro groups can influence the compound's efficacy and environmental persistence.

Biomedical Research Applications of this compound Derivatives

In addition to its role as a synthetic intermediate, derivatives of this compound have been directly investigated for their potential in biomedical research. The unique substitution pattern of the aniline ring provides a template for designing molecules with specific biological activities.

Protein kinase CK2 is an enzyme that is overactive in many types of cancer, making it an attractive target for cancer therapy. Researchers have designed and synthesized a series of polybrominated benzimidazoles and benzotriazoles as inhibitors of CK2. nih.gov These compounds are synthesized from precursors related to this compound. The studies revealed that the presence and position of substituents on the benzene (B151609) ring are crucial for their inhibitory activity. For instance, derivatives with a methyl or ethyl substituent on the benzene ring were found to be potent inhibitors of CK2. nih.gov

Table 1: Examples of Polybrominated Benzotriazoles as CK2 Inhibitors

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| 5,6,7-tribromo-4-methyl-1H-benzotriazole | Methyl | 0.51 |

| 5,6,7-tribromo-4-ethyl-1H-benzotriazole | Ethyl | 0.16 |

IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Researchers have explored novel treatments by designing hybrid molecules that combine the features of two different drugs. One such approach involves the synthesis of telmisartan-glitazone hybrid analogs. scispace.com this compound is used in docking studies for these novel hybrid analogs. thermofisher.comfishersci.at Docking studies are computational techniques used to predict how a molecule binds to a specific target protein. In this context, these studies help in understanding the potential interactions of the hybrid molecules with their biological targets, such as the peroxisome proliferator-activated receptor-gamma (PPARγ) and the angiotensin II receptor. scispace.com

Enzyme Inhibition Studies (e.g., Nitroreductases, Nitric Oxide Synthase)

Derivatives of this compound are subjects of investigation for their potential to inhibit key enzymes involved in various physiological and pathological processes. The inherent chemical functionalities of the molecule, particularly the nitro group, make it a candidate for targeting specific enzyme classes.

Nitroreductases (NTR): These enzymes are found in various bacteria and can activate nitroaromatic compounds, a class to which this compound belongs. The activation of nitroaromatic antibiotics by bacterial nitroreductases is crucial for their therapeutic effect. Studies on Escherichia coli nitroreductase (NTR) have shown that the enzyme catalyzes the reduction of nitroaromatic compounds to their hydroxylamine (B1172632) derivatives. This process can proceed through nitroso intermediates in two successive enzyme-mediated reactions. sigmaaldrich.com The ability of nitroreductases to reduce a wide range of nitroaromatic substrates suggests that derivatives of this compound could be designed as substrates or inhibitors for these enzymes, with potential applications in targeted therapies. The binding of inhibitors and the flexibility of the enzyme's active site, such as the movement of helix H6, allow for the accommodation of various substrate sizes. nih.gov

Nitric Oxide Synthase (NOS): Nitric oxide (NO) is a critical signaling molecule, and its production is catalyzed by nitric oxide synthases (NOS). There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). chemicalbook.com Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative disorders and inflammation, making selective NOS inhibitors valuable therapeutic targets. sigmaaldrich.com Aniline derivatives have been explored for their NOS inhibitory activity. Patents describe various aniline derivatives possessing potent nitric oxide synthase inhibiting activity, highlighting their potential as therapeutics for cerebrovascular diseases. nih.govnih.gov The development of N-nitrosated secondary amines as materials for slow and sustained NO release underscores the importance of nitroaniline derivatives in modulating NO levels. atbuftejoste.com.ng Given that even minor structural differences between inhibitors can lead to significant selectivity for different NOS isoforms, the scaffold of this compound offers a platform for developing new, potentially isoform-selective NOS inhibitors. sigmaaldrich.com

Casein Kinase 2 (CK2): this compound itself is utilized in the design and synthesis of inhibitors for Casein Kinase 2 (CK2). nih.gov CK2 is a protein kinase that is involved in a wide range of cellular processes, and its dysregulation is linked to cancer.

Antimicrobial and Anticancer Properties of Derivatives

A significant area of research for derivatives of this compound is in the development of new antimicrobial and anticancer agents. The parent compound serves as a key building block for the synthesis of various heterocyclic compounds that have demonstrated potent biological activity.

Antimicrobial Properties: The reduction of the nitro group in this compound yields a diamine, which is a direct precursor to heterocyclic structures like benzimidazoles. Benzimidazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.

Antibacterial Activity: Synthesized benzimidazole derivatives have been shown to be effective against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 400 µg/mL. researchgate.net

Antifungal Activity: These derivatives have also demonstrated significant activity against yeasts like Candida tropicalis and Candida albicans, with some compounds showing MIC values as low as 6.25 µg/mL against C. tropicalis. researchgate.net

Another class of derivatives, quinoxalines, can also be synthesized from the diamine precursor. Quinoxaline (B1680401) derivatives are recognized for their diverse biological activities, including antimicrobial effects. nih.gov Furthermore, azo dyes synthesized using bromoaniline derivatives have shown antimicrobial properties, suggesting another avenue for the application of this compound derivatives. mdpi.comjchemrev.com

Anticancer Properties: Heterocyclic compounds are a cornerstone of modern anticancer drug discovery, and this compound is a valuable starting material for creating such molecules. researchgate.netiiste.org

Benzimidazole Derivatives: This class of compounds, readily synthesized from the target aniline, is present in several commercially available anticancer drugs. researchgate.net Their mechanism of action can vary widely depending on the specific substitutions on the benzimidazole core. mdpi.com

Quinoxaline Derivatives: The reaction of the corresponding 4-bromo-o-phenylenediamine with various reagents can lead to quinoxaline derivatives. nih.gov Certain tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have shown potent inhibitory effects against tumor cell lines, in some cases exceeding the activity of the reference drug doxorubicin, while being non-cytotoxic to normal cells. nih.gov

Phenazine (B1670421) Derivatives: The diamine derived from this compound can be oxidized to form phenazine structures. researchgate.net Phenazines are another class of heterocyclic compounds with applications in biomedical sciences, including roles in cytotoxicity assays. researchgate.net

| Derivative Class | Microorganism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Benzimidazoles | Enterococcus faecalis | 12.5-400 µg/mL | researchgate.net |

| Staphylococcus aureus | 12.5-400 µg/mL | researchgate.net | |

| Candida tropicalis | 6.25-400 µg/mL | researchgate.net | |

| Candida albicans | 50-400 µg/mL | researchgate.net | |

| Quinoxalines | Various Bacteria & Fungi | Potent Antimicrobial Agents | nih.gov |

Biological Activity in Cell Signaling and Metabolism

The derivatives of this compound are also being explored for their roles in modulating cell signaling pathways and metabolic processes.

One notable application is in the study of metabolic syndrome. This compound is used in the docking studies of novel telmisartan-glitazone hybrid analogs. nih.gov These studies aim to design molecules that can interact with specific biological targets to treat metabolic disorders.

Furthermore, derivatives of this compound have been synthesized and investigated as inhibitors of Brd4 bromodomain. Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. The inhibition of Brd4 is a promising strategy in cancer therapy. Aristoyagonine derivatives, which are complex heterocyclic structures, have shown inhibitory activity against the Brd4 bromodomain, and their binding modes have been studied through X-ray crystallography. This highlights the potential of using this compound as a scaffold to develop modulators of epigenetic signaling.

Materials Science Applications of this compound Derivatives

In addition to its biomedical potential, derivatives of this compound are valuable in the field of materials science, particularly in the creation of dyes, advanced materials, and optoelectronic components.

Polymer and Resin Production

A significant application of this compound derivatives is in the synthesis of disperse dyes for coloring synthetic polymer fabrics like polyester (B1180765). nih.govmdpi.com Azo dyes, which are a major class of synthetic colorants, are produced through a diazotization reaction of a primary aromatic amine followed by a coupling reaction. jchemrev.com this compound, as a primary aromatic amine, can be diazotized and coupled with various components to produce a range of azo disperse dyes.

These dyes are applied to polyester fabrics, which are composed of polyethylene (B3416737) terephthalate, typically under high-temperature and high-pressure conditions. nih.govmdpi.com The resulting dyed fabrics often exhibit good fastness properties, such as resistance to washing, sublimation, and light, making them suitable for commercial use in the textile industry. iiste.org The specific color of the dye can be tuned by changing the coupling component used in the synthesis.

| Dye Type | Substrate | Application Method | Key Properties | Reference |

|---|---|---|---|---|

| Azo Disperse Dyes | Polyester Fabrics | High-Temperature Dyeing (130 °C) | Good wash, rubbing, and light fastness | nih.goviiste.orgmdpi.com |

| Disazo Disperse Dyes | Polyester & Nylon Fibers | High-Temperature Dyeing | Excellent sublimation and wash fastness | iiste.org |

Advanced Material Development

The versatility of this compound as a chemical intermediate allows for the synthesis of more complex molecules that can be considered advanced materials with specialized functions.

Quinoxaline-based Materials: As mentioned previously, quinoxaline derivatives are accessible from this compound. Beyond their biological roles, these compounds are used in the development of efficient electron luminescent materials and organic semiconductors. nih.gov They also serve as rigid building blocks for creating anion receptors and cavitands, which are important in host-guest chemistry and molecular recognition. nih.gov

Phenazine-based Materials: Phenazine derivatives, which can be synthesized via the oxidation of the corresponding diamine, have applications as redox reagents in histochemistry and in cell viability assays. researchgate.net

Optoelectronic Applications and Nonlinear Optical Materials

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and processing. nih.gov The NLO response in organic molecules often arises from a donor-pi-acceptor (D-π-A) structure that facilitates intramolecular charge transfer.

Derivatives of this compound, particularly the heterocyclic benzimidazoles, are being investigated for their NLO properties. researchgate.net The benzimidazole ring system can be part of a larger conjugated system that gives rise to a high second-order hyperpolarizability (β), a measure of the NLO response. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of N-arylated 5-bromo-2-aminobenzimidazole derivatives, showing that the electronic nature of the substituents significantly influences the polarizability and hyperpolarizability. nih.gov The strategic placement of electron-donating and electron-withdrawing groups can enhance these properties. nih.gov

Furthermore, benzimidazole derivatives have been incorporated into polymer dyes and used in optical lasers, demonstrating their utility in optoelectronic devices. researchgate.net The thermal stability and tunable electronic properties of these materials make them promising candidates for the development of new NLO materials. researchgate.net

Vi. Environmental and Toxicological Considerations in Research Context

Environmental Fate and Degradation Pathways (e.g., Atmospheric Oxidation)

The environmental persistence and degradation of 4-Bromo-2-methyl-6-nitroaniline and related compounds are of significant concern. Due to its low water solubility, it is not likely to be mobile in the environment. fishersci.com

A theoretical study on a closely related compound, 2-Bromo-4,6-dinitroaniline (BNA), provides insight into potential atmospheric degradation pathways. nih.gov Research indicates that BNA is a pollutant found in domestic dust in urban areas and can have harmful atmospheric effects. nih.gov The primary atmospheric degradation mechanism for BNA is initiated by hydroxyl (OH) radicals. nih.gov The study explored two main reaction pathways: OH radical addition to the aromatic ring and hydrogen atom abstraction from the amine group. nih.gov

Key findings from the study on the atmospheric oxidation of the related compound 2-Bromo-4,6-dinitroaniline include:

The addition of an OH radical to the carbon atoms of the benzene (B151609) ring is energetically more favorable than hydrogen abstraction. nih.gov

Rate constants for the initial OH-addition reactions were calculated over a temperature range of 278 to 1000 K. nih.gov

Several potential end products from the oxidation reaction were identified, highlighting a complex degradation pathway. nih.gov

While this study was not performed on this compound directly, the structural similarity suggests that it may undergo similar atmospheric oxidation processes. Further research is needed to determine the specific degradation pathways and environmental lifetime of this compound.

Ecotoxicological Impact Studies

Specific ecotoxicological data for this compound is limited. However, safety data for structurally similar compounds indicate a potential for environmental harm, necessitating precautions to prevent its release into the environment. fishersci.comthermofisher.com For instance, it is advised not to let the chemical enter drains or discharge it into the environment. thermofisher.comchemicalbook.com A related compound, 2-Methyl-4-nitroaniline, is known to be toxic to terrestrial vertebrates. thermofisher.com Given the general hazards associated with nitroaniline derivatives, it is prudent to handle this compound as a substance with potential ecotoxicity until specific studies become available.

Safe Handling Procedures and Occupational Exposure

Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound in a research laboratory.

Researchers must employ a combination of engineering controls, personal protective equipment (PPE), and safe work practices to minimize exposure.

Engineering Controls & Work Practices:

Ventilation: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors. thermofisher.comfishersci.com

Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of the workstation for emergency use. fishersci.comfishersci.com

Handling: Avoid creating dust. fishersci.com Do not breathe dust, mist, or vapors. thermofisher.comfishersci.com Avoid contact with skin and eyes. fishersci.com Do not eat, drink, or smoke in work areas. fishersci.com Wash hands and any exposed skin thoroughly after handling. fishersci.com

GHS Hazard and Precautionary Statements:

| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin. sigmaaldrich.comnih.gov | |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled. nih.gov | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. sigmaaldrich.comnih.gov | |

| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation. sigmaaldrich.comnih.gov | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation. sigmaaldrich.comnih.gov | |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. nih.gov | |

| Data sourced from multiple suppliers; classifications may vary. nih.gov |

Personal Protective Equipment (PPE) and First Aid:

| Area | Recommended Protection & First Aid |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.comfishersci.comFirst Aid: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. fishersci.com |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. fishersci.comfishersci.comFirst Aid: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. fishersci.com Take off contaminated clothing and wash it before reuse. chemicalbook.com |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. fishersci.comfishersci.comFirst Aid: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. fishersci.com |

| Ingestion | First Aid: Do NOT induce vomiting. Clean mouth with water and get medical attention. fishersci.com |

Occupational Exposure Limits (OELs): Specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA. fishersci.comosha.gov However, for context, the OELs for the related compound p-Nitroaniline are provided below. Given that this compound is harmful if inhaled, all contact should be minimized. nih.govnj.gov

| Organization | Exposure Limit for p-Nitroaniline |

| OSHA (PEL) | 6 mg/m³ (8-hour time-weighted average) |

| NIOSH (REL) | 3 mg/m³ (10-hour time-weighted average) |

| ACGIH (TLV) | 3 mg/m³ (8-hour time-weighted average) |

| Source: NJ Department of Health Hazardous Substance Fact Sheet for p-Nitroaniline nj.gov |

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Spill Cleanup: In the event of a spill, all sources of ignition should be removed. chemicalbook.com The solid spill material can be dampened with a solvent like acetone (B3395972) and then collected into a suitable, closed container for disposal. noaa.gov Use spark-proof tools and explosion-proof equipment. chemicalbook.com Adhered or collected material must be disposed of promptly according to regulations. chemicalbook.com

Disposal Methods:

Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. chemicalbook.com Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification. fishersci.com

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. chemicalbook.com Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. chemicalbook.com Combustible packaging materials may be incinerated under controlled conditions. chemicalbook.com

Environmental Precaution: Do not allow the chemical to enter drains, sewer systems, or waterways. thermofisher.comchemicalbook.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Bromo-2-methyl-6-nitroaniline?

- Methodological Answer : The synthesis typically involves sequential nitration and bromination of a substituted aniline precursor. For example:

Nitration : 2-Methylaniline undergoes nitration using a mixture of nitric and sulfuric acids to yield 2-methyl-4-nitroaniline. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize byproducts like regioisomers .

Bromination : Electrophilic bromination (e.g., using Br₂ in H₂SO₄ or FeBr₃ as a catalyst) introduces the bromine substituent at the para position relative to the nitro group. Purification via recrystallization or column chromatography is critical to isolate the target compound .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Confirm regioselectivity via H NMR (e.g., aromatic proton splitting patterns) .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- H/C NMR : Aromatic protons appear as distinct signals in the δ 6.5–8.5 ppm range. The methyl group (2-CH₃) typically resonates as a singlet near δ 2.5 ppm. C NMR confirms the presence of nitro (C-NO₂) and bromine-substituted carbons .

- IR Spectroscopy : Strong absorption bands for NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and C-Br (~600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 245/247 (Br isotopic pattern) confirm the molecular formula C₇H₆BrN₂O₂ .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example:

- Use SHELXL or SHELXS for structure refinement .

- ORTEP-3 visualizes thermal ellipsoids and molecular packing .

- Case Study : A related compound, 4-bromo-2-methoxyaniline, showed a dihedral angle of 14.9° between the nitro group and benzene ring, highlighting steric and electronic effects . Apply similar analysis to this compound to assess planarity and intermolecular interactions.

Q. How do solvent and temperature affect the stability of this compound?

- Methodological Answer :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures. For analogs like 2-Bromo-4,6-dinitroaniline, decomposition occurs above 150°C, suggesting similar thermal limits for the methyl-substituted derivative .

- Solvent Compatibility : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and monitor degradation via UV-Vis spectroscopy over time. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the nitro group .

Q. What strategies address contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Reproducibility : Cross-validate melting points using DSC and capillary methods. For example, discrepancies in nitroaniline derivatives often arise from impurities; recrystallize using ethanol/water mixtures for higher purity .

- Literature Review : Compare data across multiple sources. For instance, 4-Nitroaniline derivatives in show melting points ranging 289–298°C due to polymorphism or solvent inclusion .

Q. How is this compound utilized as an intermediate in heterocyclic synthesis?

- Methodological Answer :

- Suzuki Coupling : React with arylboronic acids to form biaryl derivatives, useful in pharmaceutical scaffolds. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .

- Reductive Amination : Reduce the nitro group to an amine (e.g., using H₂/Pd-C) for subsequent functionalization into benzimidazoles or triazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。